1,2,3,10b-Tetrahydrofluoranthene
Overview
Description
1,2,3,10b-Tetrahydrofluoranthene is a polycyclic aromatic hydrocarbon with the molecular formula C16H14. It is a derivative of fluoranthene, characterized by the addition of hydrogen atoms to specific positions on the fluoranthene structure.
Biochemical Analysis
Biochemical Properties
1,2,3,10b-Tetrahydrofluoranthene plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction between this compound and these enzymes can lead to the formation of reactive metabolites, which may further interact with cellular components, potentially causing oxidative stress and other biochemical effects.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which plays a role in cell survival and apoptosis . Additionally, this compound can alter the expression of genes involved in detoxification and antioxidant defense, thereby impacting cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, this compound can inhibit the activity of certain detoxifying enzymes, resulting in the accumulation of toxic metabolites . Moreover, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo oxidative degradation, leading to the formation of reactive intermediates that can cause cellular damage . Long-term exposure to this compound in in vitro and in vivo studies has been associated with alterations in cellular metabolism and increased oxidative stress.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can induce toxic or adverse effects, such as liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage level leads to a significant increase in toxicity. It is essential to determine the safe dosage range to minimize the risk of adverse effects in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The metabolic transformation of this compound can lead to the formation of reactive metabolites that can further interact with cellular components. These interactions can affect metabolic flux and alter the levels of metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also impact its overall biological effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of this compound within cells can determine its specific biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,10b-Tetrahydrofluoranthene can be synthesized through the hydrogenation of fluoranthene. This process typically involves the use of hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under elevated temperatures and pressures .
Industrial Production Methods: This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the high-pressure hydrogen gas .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,10b-Tetrahydrofluoranthene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under UV light or in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxygenated derivatives such as fluoranthenone.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated or nitro-substituted fluoranthenes.
Scientific Research Applications
1,2,3,10b-Tetrahydrofluoranthene has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism by which 1,2,3,10b-tetrahydrofluoranthene exerts its effects depends on the specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Fluoranthene: The parent compound, which lacks the additional hydrogen atoms.
1,2,3,4-Tetrahydrofluoranthene: Another hydrogenated derivative with a different hydrogenation pattern.
Uniqueness: 1,2,3,10b-Tetrahydrofluoranthene is unique due to its specific hydrogenation pattern, which imparts distinct chemical properties and reactivity compared to other fluoranthene derivatives .
Properties
IUPAC Name |
1,2,3,10b-tetrahydrofluoranthene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-3,5,7-9,15H,4,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBZUGDYWLFLEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CC=CC=C3C4=CC=CC(=C24)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801302928 | |
Record name | 1,2,3,10b-Tetrahydrofluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801302928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20279-21-4 | |
Record name | 1,2,3,10b-Tetrahydrofluoranthene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20279-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,10b-Tetrahydrofluoranthene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020279214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20279-21-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102260 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3,10b-Tetrahydrofluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801302928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,10b-tetrahydrofluoranthene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.687 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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